Indoluidin E

DHODH inhibition enzyme kinetics drug discovery

Researchers needing a reliable DHODH reference compound often face variability from stereochemistry-independent inhibitors. Indoluidin E (CAS 2763081-76-9) provides a defined, stereochemistry-dependent inhibitory profile: • IC50 172 nM against human DHODH, enabling benchmark calibration for novel inhibitor screening • Validated in vivo efficacy: 50 mg/kg i.p. suppresses tumor growth in murine A549 xenograft model • Metabolomics utility: induces 258-fold dihydroorotic acid accumulation at 10 μM Supplied with ≥98% purity and full analytical documentation for reproducible research.

Molecular Formula C28H30N4O2
Molecular Weight 454.6 g/mol
Cat. No. B7453637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoluidin E
Molecular FormulaC28H30N4O2
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCCCCC1=CN=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C
InChIInChI=1S/C28H30N4O2/c1-3-4-7-20-12-15-25(29-17-20)27(33)32-26(28(34)31-22-13-10-19(2)11-14-22)16-21-18-30-24-9-6-5-8-23(21)24/h5-6,8-15,17-18,26,30H,3-4,7,16H2,1-2H3,(H,31,34)(H,32,33)/t26-/m1/s1
InChIKeyJAGIZQZXRULEPS-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indoluidin E: A Selective Dihydroorotate Dehydrogenase (DHODH) Inhibitor with Validated In Vivo Efficacy


Indoluidin E (CAS: 2763081-76-9) is an indole alkaloid derivative of indoluidin D, functioning as a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in de novo pyrimidine biosynthesis [1]. It exhibits strong, concentration-dependent suppression of cancer cell growth in vitro and demonstrates significant tumor growth inhibition in a murine lung cancer xenograft model . The compound's activity is stereochemistry-dependent, distinguishing it from other DHODH inhibitors [1].

Why Generic DHODH Inhibitor Substitution Fails: Critical Differences in Stereochemistry, Potency, and Target Engagement


DHODH inhibitors are not functionally interchangeable. Indoluidin E is a specific diastereomer of indoluidin D, and its unique stereochemistry is essential for its high affinity to the DHODH ubiquinone-binding site [1]. Compared to clinically established agents like brequinar (IC50 = 4.5 nM) and the teriflunomide active metabolite A771726 (IC50 = 411 nM), Indoluidin E exhibits an intermediate potency (IC50 = 172 nM) with a distinct molecular scaffold [2]. Direct substitution with other DHODH inhibitors without empirical validation would compromise assay reproducibility and could lead to divergent results in cellular and in vivo models due to differences in target engagement, metabolic accumulation of dihydroorotic acid, and off-target profiles [3].

Quantitative Evidence Guide for Indoluidin E: Head-to-Head Comparisons and Validated Performance Metrics


DHODH Enzyme Inhibition: Indoluidin E vs. Clinically Relevant Inhibitors

Indoluidin E demonstrates an IC50 of 172 nM against human DHODH in a cell-free enzyme assay, positioning its potency between the clinical-stage inhibitor brequinar (IC50 = 4.5 nM) and the active metabolite of the approved drug teriflunomide, A771726 (IC50 = 411 nM) [1]. Notably, among the synthesized indoluidin D diastereomer derivatives, Indoluidin E exhibits the strongest DHODH inhibitory activity, underscoring the critical role of its specific stereochemistry [1].

DHODH inhibition enzyme kinetics drug discovery

In Vivo Antitumor Efficacy in a Murine Xenograft Model

In an A549 human lung cancer xenograft model, Indoluidin E administered as an HCl salt at 50 mg/kg intraperitoneally on an intermittent schedule (days 7–11, 13–17, 20–24, 27–31, 34) significantly suppressed tumor growth relative to the vehicle-treated control group [1]. This in vivo efficacy was comparable to that of the established chemotherapeutic agent cisplatin (CDDP) at 5 mg/kg i.v. [1].

in vivo pharmacology xenograft tumor growth inhibition

Target Engagement and Mechanism of Action: Metabolite Accumulation Confirms Specific DHODH Inhibition

Treatment of A549 cells with 10 μM Indoluidin E for 24 hours resulted in a dramatic accumulation of the DHODH substrate dihydroorotic acid (258-fold increase) and its upstream metabolite N-carbamoylaspartic acid (122-fold increase) relative to untreated controls, as measured by capillary electrophoresis-mass spectrometry (CE-TOFMS and CE-QqQMS) [1]. This metabolomic signature is a direct consequence of specific DHODH inhibition and was not observed with inactive analogs.

metabolomics target engagement mechanism of action

Cell Panel Sensitivity Profile Correlates with Brequinar, Indicating Conserved Mechanism but Distinct Chemical Space

A JFCR39 cell panel analysis revealed a high degree of similarity in the sensitivity profiles of Indoluidin E and the established DHODH inhibitor brequinar, with a Pearson correlation coefficient of r = 0.830 [1]. This strong correlation confirms that both compounds exert their antiproliferative effects primarily through DHODH inhibition, yet the non-identical correlation value also highlights the potential for subtle differences in cellular response arising from their distinct chemical structures.

cancer cell line profiling drug sensitivity comparative oncology

Defined Research and Industrial Application Scenarios for Indoluidin E


Enzymology and DHODH Inhibitor Discovery

Utilize Indoluidin E as a reference compound in DHODH enzyme assays. Its well-defined IC50 of 172 nM provides a benchmark for evaluating novel DHODH inhibitors, particularly those with intermediate potency. The compound's specific stereochemistry-dependent activity makes it a valuable tool for structure-activity relationship (SAR) studies of DHODH's ubiquinone-binding site [1].

Cellular Metabolomics and Target Engagement Studies

Employ Indoluidin E in cellular metabolomics experiments to induce and quantify the accumulation of dihydroorotic acid (258-fold increase at 10 μM) and N-carbamoylaspartic acid (122-fold increase) as a robust, on-target positive control for DHODH inhibition. This application is particularly suited for validating mass spectrometry-based metabolomics workflows [1].

In Vivo Cancer Xenograft Studies

Administer Indoluidin E HCl salt at 50 mg/kg i.p. in murine A549 lung cancer xenograft models to investigate the in vivo consequences of DHODH inhibition on tumor growth and pyrimidine metabolism. The compound's validated in vivo efficacy serves as a critical positive control for assessing novel DHODH-targeted therapies in preclinical oncology research [1].

Comparative Oncology and Cell Panel Profiling

Use Indoluidin E in JFCR39 or similar cancer cell line panels as a chemical probe to define DHODH-dependent cellular contexts. Its high sensitivity profile correlation with brequinar (r = 0.830) enables its use as a structurally distinct alternative for orthogonal target validation and for identifying cell lines with differential sensitivity to DHODH inhibition [1].

Technical Documentation Hub

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